2-(Ethylsulfonyl)-2-(methylsulfonyl)propane
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Overview
Description
2-(Ethylsulfonyl)-2-(methylsulfonyl)propane is an organic compound characterized by the presence of two sulfonyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-2-(methylsulfonyl)propane typically involves the sulfonation of a suitable precursor. One common method is the reaction of propane derivatives with sulfonyl chlorides in the presence of a base. For example, the reaction of 2-propanol with ethylsulfonyl chloride and methylsulfonyl chloride under basic conditions can yield the desired compound. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid by-product.
Temperature: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation or recrystallization ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-2-(methylsulfonyl)propane can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols.
Scientific Research Applications
2-(Ethylsulfonyl)-2-(methylsulfonyl)propane has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Ethylsulfonyl)-2-(methylsulfonyl)propane exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can lead to the modification of proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)propane: Lacks the ethylsulfonyl group, leading to different chemical properties and reactivity.
2-(Ethylsulfonyl)propane: Lacks the methylsulfonyl group, resulting in variations in its applications and effectiveness.
2-(Ethylsulfonyl)-2-(methylsulfonyl)butane: A similar compound with a butane backbone, which may exhibit different physical and chemical properties.
Uniqueness
2-(Ethylsulfonyl)-2-(methylsulfonyl)propane is unique due to the presence of both ethylsulfonyl and methylsulfonyl groups, which confer distinct reactivity and potential applications. Its dual sulfonyl groups make it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
141198-62-1 |
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Molecular Formula |
C6H14O4S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-ethylsulfonyl-2-methylsulfonylpropane |
InChI |
InChI=1S/C6H14O4S2/c1-5-12(9,10)6(2,3)11(4,7)8/h5H2,1-4H3 |
InChI Key |
UJMRWMDRKYTPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)(C)S(=O)(=O)C |
Origin of Product |
United States |
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